molecular formula C8H14O3S B12770398 2-Tetrahydrofurfuryl 2-mercaptopropionate CAS No. 99253-91-5

2-Tetrahydrofurfuryl 2-mercaptopropionate

Cat. No.: B12770398
CAS No.: 99253-91-5
M. Wt: 190.26 g/mol
InChI Key: GPTNPEYKJNADPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetrahydrofurfuryl 2-mercaptopropionate typically involves the reaction of tetrahydrofurfuryl alcohol with 2-mercaptopropionic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. The reaction can be represented as follows:

Tetrahydrofurfuryl alcohol+2-Mercaptopropionic acid2-Tetrahydrofurfuryl 2-mercaptopropionate+Water\text{Tetrahydrofurfuryl alcohol} + \text{2-Mercaptopropionic acid} \rightarrow \text{this compound} + \text{Water} Tetrahydrofurfuryl alcohol+2-Mercaptopropionic acid→2-Tetrahydrofurfuryl 2-mercaptopropionate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate and yield. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tetrahydrofurfuryl 2-mercaptopropionate undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

2-Tetrahydrofurfuryl 2-mercaptopropionate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tetrahydrofurfuryl 2-mercaptopropionate involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the alteration of cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofuran-2-yl methyl 2-sulfanylpropanoate
  • Pentaerythritol tetra-3-mercaptopropionate
  • Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT)

Uniqueness

2-Tetrahydrofurfuryl 2-mercaptopropionate is unique due to its specific structural features, such as the presence of both a tetrahydrofuran ring and a thiol group. This combination imparts distinct chemical and physical properties, making it suitable for various applications, including as a flavoring agent and in organic synthesis. Its solubility in ethanol and insolubility in water also contribute to its unique characteristics .

Properties

CAS No.

99253-91-5

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

oxolan-2-ylmethyl 2-sulfanylpropanoate

InChI

InChI=1S/C8H14O3S/c1-6(12)8(9)11-5-7-3-2-4-10-7/h6-7,12H,2-5H2,1H3

InChI Key

GPTNPEYKJNADPL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1CCCO1)S

density

1.132-1.138 (20°)

physical_description

Colourless to yellow liquid;  Meaty aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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